6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- typically involves multi-step organic reactions. One common method includes the bromination of benzopyran derivatives followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The amide formation can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it may interact with reactive oxygen species (ROS) to exert antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Similar structure but with a nitrile group instead of a carboxamide.
2H-1-Benzopyran-2-carboxamide, N-[6-amino-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,4-dihydro-6-hydroxy-2,5,7,8-: Contains different substituents on the benzopyran core.
Uniqueness
2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72788-21-7 |
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Molecular Formula |
C20H11Br2NO3 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
6,8-dibromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H11Br2NO3/c21-13-8-12-9-15(20(25)26-18(12)16(22)10-13)19(24)23-17-7-3-5-11-4-1-2-6-14(11)17/h1-10H,(H,23,24) |
InChI Key |
FYXWWKDCKJKPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origin of Product |
United States |
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